REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.[Cu](C#N)[C:14]#[N:15].O>CN(C=O)C>[CH:11]([C:7]1[CH:6]=[C:5]2[C:10]([C:2]([C:14]#[N:15])=[N:3][NH:4]2)=[CH:9][CH:8]=1)=[O:12]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
IC1=NNC2=CC(=CC=C12)C=O
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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185 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
a white precipitate was collected
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Type
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DISSOLUTION
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Details
|
The precipitate was dissolved in EtOAc (250 mL)
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Type
|
WASH
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Details
|
washed with water (2×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C2C(=NNC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |